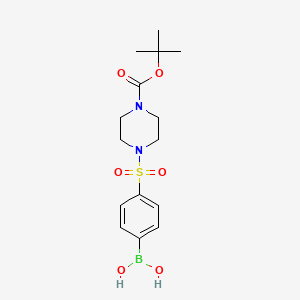

4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid

CAS No.: 486422-54-2

Cat. No.: VC3001741

Molecular Formula: C15H23BN2O6S

Molecular Weight: 370.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 486422-54-2 |

|---|---|

| Molecular Formula | C15H23BN2O6S |

| Molecular Weight | 370.2 g/mol |

| IUPAC Name | [4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid |

| Standard InChI | InChI=1S/C15H23BN2O6S/c1-15(2,3)24-14(19)17-8-10-18(11-9-17)25(22,23)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 |

| Standard InChI Key | BDIPQTYNHWWNDM-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |

Introduction

| Property | Value |

|---|---|

| CAS Registry Number | 486422-54-2 |

| Molecular Formula | C15H23BN2O6S |

| Molecular Weight | 370.2 g/mol |

| IUPAC Name | [4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid |

The physical state of this compound is typically a solid at room temperature, consistent with other phenylboronic acid derivatives of similar molecular weight. The presence of the boronic acid group contributes to moderate water solubility, while the lipophilic t-BOC group increases its solubility in organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide.

Chemical Structure and Bonding

The molecular architecture of 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid features several distinctive structural elements that determine its chemical behavior. The central phenyl ring serves as a scaffold connecting the boronic acid functionality to the sulfonyl-piperazine moiety. The boronic acid group (B(OH)2) exhibits Lewis acidity due to the electron-deficient boron atom, which possesses an empty p-orbital that can accept electron pairs from nucleophiles.

The sulfonyl group (-SO2-) linking the phenyl ring to the piperazine creates a rigid connection with tetrahedral geometry around the sulfur atom. This group is strongly electron-withdrawing, which influences the electronic distribution throughout the molecule. The piperazine ring provides a six-membered heterocycle containing two nitrogen atoms, one of which is protected by the tert-butoxycarbonyl group.

Electronic Properties and Reactivity Centers

The electronic distribution within this molecule creates several centers of reactivity that determine its chemical behavior:

-

The boronic acid group is a key site for nucleophilic attack and can form coordination complexes with Lewis bases.

-

The sulfonyl group creates an electron-poor region that can interact with electron-rich species.

-

The protected piperazine nitrogen offers a site for deprotection and subsequent functionalization.

-

The aromatic ring can participate in electrophilic aromatic substitution reactions, although these are influenced by the electron-withdrawing effects of the adjacent groups.

These reactivity centers make the compound valuable in diverse chemical applications, particularly in situations where selective transformations are desired.

Synthesis Methodologies

The synthesis of 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid typically follows a multi-step process that leverages modern synthetic organic chemistry techniques. The synthetic route generally begins with commercially available precursors that are transformed through a sequence of reactions to incorporate the key structural elements.

General Synthetic Approach

A common synthetic pathway involves the reaction of a phenylboronic acid derivative with a sulfonyl chloride intermediate, which is derived from a tert-butoxycarbonyl-protected piperazine. This approach leverages the nucleophilicity of the unprotected nitrogen in the piperazine ring to form the sulfonamide linkage. The synthesis can be outlined in the following general steps:

-

Protection of one nitrogen in piperazine using di-tert-butyl dicarbonate (Boc2O) to form mono-protected piperazine.

-

Reaction of the protected piperazine with 4-(chlorosulfonyl)phenylboronic acid or a suitable precursor.

-

Purification of the final product through crystallization or chromatographic techniques.

This synthetic route leverages the orthogonal reactivity of the functional groups involved, allowing for selective transformations at each step of the synthesis.

Alternative Synthetic Routes

Alternative approaches to synthesizing this compound may involve:

-

Starting with 4-bromophenylsulfonyl chloride, reacting with Boc-protected piperazine, followed by conversion of the bromo group to a boronic acid via lithium-halogen exchange and subsequent treatment with a borate ester.

-

Direct borylation of 4-(4-(tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzene using iridium or palladium catalysis.

These alternative routes offer flexibility in synthetic planning, allowing chemists to adapt the synthesis based on available starting materials and desired scale.

Chemical Properties and Reactions

The diverse functional groups within 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid confer a range of chemical properties and potential reaction pathways. The boronic acid functionality, in particular, is known for its participation in various transformations that make this compound valuable in synthetic chemistry.

Boronic Acid Chemistry

The boronic acid group is central to the compound's chemical versatility, participating in reactions such as:

-

Suzuki-Miyaura cross-coupling reactions with aryl halides to form carbon-carbon bonds

-

Chan-Lam coupling with amines or alcohols to form C-N or C-O bonds

-

Oxidation to phenols under hydrogen peroxide or other oxidizing conditions

-

Formation of boronic esters through condensation with diols

-

Complexation with saccharides or other diols to form boronate complexes

These reactions provide synthetic pathways for converting this compound into more complex structures with applications in medicinal chemistry and materials science.

Protecting Group Chemistry

The tert-butoxycarbonyl (t-BOC) group on the piperazine nitrogen serves as a protecting group that can be selectively removed under acidic conditions. This deprotection reveals a secondary amine that can undergo further functionalization, including:

-

Acylation with acid chlorides or anhydrides

-

Alkylation with alkyl halides

-

Reductive amination with aldehydes or ketones

-

Carbamate or urea formation with isocyanates

The ability to selectively unmask this functional group enables the use of this compound as a building block in the synthesis of complex molecular structures .

| Reaction Type | Reactive Site | Typical Reagents | Products | Applications |

|---|---|---|---|---|

| Suzuki Coupling | Boronic acid | Aryl halides, Pd catalyst | Biaryl compounds | Drug synthesis, material science |

| Oxidation | Boronic acid | H2O2, NaOH | Phenols | Functional group interconversion |

| Deprotection | t-BOC group | TFA, HCl | Free piperazine | Intermediate synthesis |

| Boronate formation | Boronic acid | Diols, saccharides | Cyclic boronates | Sensing, drug delivery |

| Sulfonamide chemistry | Sulfonyl group | Nucleophiles | Substituted sulfonamides | Pharmacophore modification |

This diverse reaction profile underscores the compound's utility as a versatile chemical building block.

Applications in Research and Development

4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid finds applications across several domains of chemical and pharmaceutical research, owing to its unique structural features and reactivity profile.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as an important intermediate in the synthesis of bioactive molecules. The boronic acid moiety is particularly valuable in drug development for several reasons:

-

Boronic acids can form reversible covalent bonds with certain enzymes, making them useful in the design of enzyme inhibitors. This property has been exploited in the development of proteasome inhibitors and other therapeutic agents.

-

The sulfonamide linkage is a privileged structure in medicinal chemistry, found in numerous drugs including antibiotics, diuretics, and antidiabetic agents. The incorporation of this functionality into new molecular scaffolds can lead to compounds with diverse biological activities.

-

The piperazine ring is a common structural element in central nervous system (CNS) drugs, providing a basic nitrogen that can interact with biological targets and improve CNS penetration.

The combination of these structural elements in a single molecule creates a versatile building block for the construction of complex bioactive compounds with potential applications in various therapeutic areas .

Analytical and Detection Applications

Boronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, including carbohydrates. This property has been exploited in the development of sensors for the detection of sugars, particularly glucose. The incorporation of the sulfonylpiperazine moiety into boronic acid sensors can modulate their solubility, fluorescence properties, and binding selectivity, potentially leading to improved analytical tools.

Materials Science Applications

In materials science, phenylboronic acids have been incorporated into polymers and supramolecular assemblies to create materials with stimuli-responsive properties. The reversible binding of boronic acids with diols can be used to create dynamic materials that respond to changes in pH, sugar concentration, or other environmental factors. The sulfonylpiperazine functionality in this compound provides additional sites for polymer attachment or cross-linking, enabling the development of more complex responsive materials.

Comparison with Related Compounds

To better understand the unique properties and applications of 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid, it is valuable to compare it with structurally related compounds that share some of its key features .

Structural Analogues Comparison

The following table compares key properties of 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid with related boronic acid derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | CAS Number |

|---|---|---|---|---|

| 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid | C15H23BN2O6S | 370.2 | Sulfonyl linker between phenyl and piperazine | 486422-54-2 |

| (4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid | C16H25BN2O4 | 320.2 | Methylene linker instead of sulfonyl | 1190095-10-3 |

| 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid | C16H24BNO4 | 305.2 | Piperidin ring instead of piperazine, direct phenyl-piperidin connection | 1191062-02-8 |

This comparison highlights how subtle structural variations can lead to compounds with different physical properties, reactivity profiles, and potential applications. The presence of the sulfonyl group in 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid, for example, makes it more electron-deficient compared to the methylene-linked analogue, potentially affecting its reactivity in various transformations .

Functional Group Effects

The different functional groups connecting the phenyl ring to the nitrogen heterocycle in these compounds have significant effects on their properties:

-

The sulfonyl group in 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid is strongly electron-withdrawing, which can enhance the Lewis acidity of the boronic acid and affect its reactivity in coupling reactions.

-

The methylene linker in (4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid provides greater conformational flexibility and is less electron-withdrawing, potentially leading to different reactivity patterns.

-

The direct connection between the phenyl ring and piperidin in 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid results in a more rigid structure with different spatial arrangement of the functional groups.

These structural differences can significantly impact the compounds' behavior in biological systems, their binding to potential targets, and their utility in various chemical transformations .

Future Research Directions

The unique structural features and reactivity profile of 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid suggest several promising avenues for future research and development.

Medicinal Chemistry Opportunities

In medicinal chemistry, there are several promising research directions:

-

Development of enzyme inhibitors that leverage the boronic acid moiety to form reversible covalent bonds with active site residues, particularly for hydrolytic enzymes such as proteases and esterases.

-

Exploration of this compound as a building block for the synthesis of dual-action drugs that can simultaneously interact with multiple biological targets through their distinct functional groups.

-

Investigation of structure-activity relationships by systematically modifying the substituents on the piperazine ring after deprotection of the t-BOC group.

-

Development of boron-based prodrugs that can release active pharmaceutical ingredients under specific physiological conditions.

These research directions could lead to novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties .

Materials Science Applications

In materials science, potential research directions include:

-

Incorporation of this compound into polymers to create materials with sugar-responsive properties for applications in drug delivery, sensing, and tissue engineering.

-

Development of self-healing materials that utilize the reversible binding of boronic acids with diols to repair damage.

-

Creation of stimuli-responsive surfaces that can change their wettability, adhesiveness, or other properties in response to environmental triggers.

-

Investigation of boron-containing materials for applications in organic electronics, including sensors and semiconductor devices.

These applications would leverage the unique combination of functional groups in 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid to create materials with novel properties and functions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume